molecular formula C3H2N4O B13104747 2H-Imidazo[4,5-d][1,2,3]oxadiazole CAS No. 933057-41-1

2H-Imidazo[4,5-d][1,2,3]oxadiazole

Cat. No.: B13104747
CAS No.: 933057-41-1
M. Wt: 110.07 g/mol
InChI Key: ADPNBSZLVXZKLC-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-d][1,2,3]oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4,5-d][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-oxadiazole derivatives with carbenoid intermediates, followed by ring-opening and cyclization to form the desired imidazole-oxadiazole structure . The reaction conditions often include the use of metal catalysts such as nickel or palladium, and the reactions are typically carried out under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo[4,5-d][1,2,3]oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Imidazo[4,5-d][1,2,3]oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2H-Imidazo[4,5-d][1,2,3]oxadiazole can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its combined imidazole and oxadiazole rings, which confer distinct chemical and biological properties that are not present in the individual components .

Properties

CAS No.

933057-41-1

Molecular Formula

C3H2N4O

Molecular Weight

110.07 g/mol

IUPAC Name

4H-imidazo[4,5-d]oxadiazole

InChI

InChI=1S/C3H2N4O/c1-4-2-3(5-1)8-7-6-2/h1H,(H,4,5)

InChI Key

ADPNBSZLVXZKLC-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)N=NO2

Origin of Product

United States

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